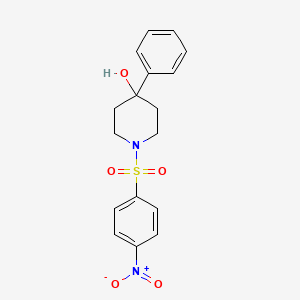
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a phenyl group and a nitrobenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylpiperidin-4-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be a compound with an oxidized nitro group.
Reduction: The major product would be a compound with an amine group replacing the nitro group.
Substitution: The major products would depend on the nucleophile used in the reaction.
Scientific Research Applications
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrobenzene sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Phenylpiperidine: A simpler analog without the nitrobenzene sulfonyl group.
4-Nitrobenzene-1-sulfonyl chloride: Another related compound used in organic synthesis
Uniqueness
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is unique due to the presence of both a nitrobenzene sulfonyl group and a phenyl group on the piperidine ring
Properties
CAS No. |
920527-53-3 |
|---|---|
Molecular Formula |
C17H18N2O5S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2 |
InChI Key |
VHESMLHXIWMGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


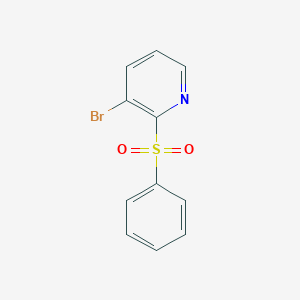
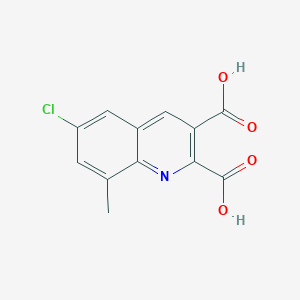
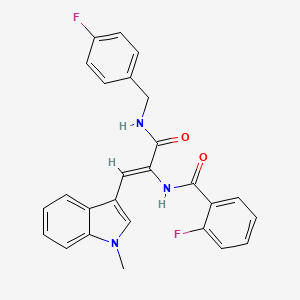

![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)

![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
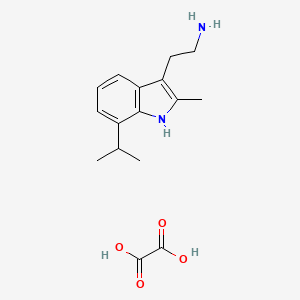
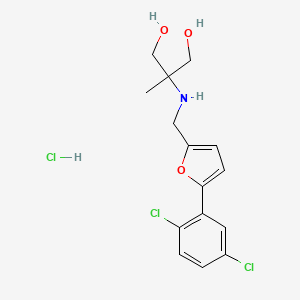
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)
